(-)-Sorgolactone

Description

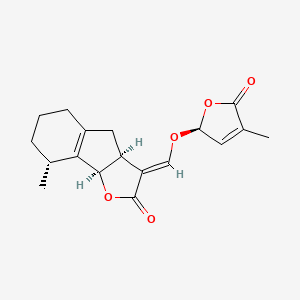

Structure

2D Structure

3D Structure

Properties

CAS No. |

202340-56-5 |

|---|---|

Molecular Formula |

C18H20O5 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

(3E,3aS,8R,8bR)-8-methyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m1/s1 |

InChI Key |

KHSREFIWULNDAB-PFGQHCIRSA-N |

Isomeric SMILES |

C[C@@H]1CCCC2=C1[C@H]3[C@@H](C2)/C(=C\O[C@@H]4C=C(C(=O)O4)C)/C(=O)O3 |

Canonical SMILES |

CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Sorgolactone: A Technical Guide to its Discovery, Isolation, and Characterization from Sorghum bicolor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sorgolactone, a canonical strigolactone, is a crucial signaling molecule involved in plant development, parasitic plant interactions, and symbiotic relationships with arbuscular mycorrhizal fungi. First isolated from the root exudates of Sorghum bicolor, its potent biological activities, particularly as a germination stimulant for parasitic weeds of the genus Striga, have made it a significant target of study. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, quantitative data on its biological activity, and an exploration of its role in plant signaling pathways.

Discovery and Significance

This compound was first isolated and identified in 1992 by Hauck et al. from the root exudates of Sorghum bicolor (L.) cv. Haygrazer.[1][2][3][4][5] This discovery was a significant step in understanding the chemical cues that govern the germination of parasitic Striga species, which cause substantial crop losses in Africa and Asia.[6][7][8][9] As a member of the strigolactone family, this compound is a carotenoid-derived terpenoid lactone.[6][8] Beyond its role in parasitic plant germination, it functions as a plant hormone regulating shoot branching and root architecture, and as a signaling molecule for symbiotic arbuscular mycorrhizal fungi.[8]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. A summary of its key physicochemical and representative spectroscopic data is presented below.

| Property | Data | Reference |

| Molecular Formula | C17H18O5 | |

| Molecular Weight | 302.32 g/mol | |

| Appearance | Crystalline solid | |

| 1H-NMR | Refer to specialized databases for detailed spectral data. | [10][11] |

| 13C-NMR | Refer to specialized databases for detailed spectral data. | [10][11] |

| Mass Spectrometry (EI-MS) | Base peak at m/z 97, corresponding to the butenolide D-ring fragment. | [12][13] |

Experimental Protocols

The following protocols are synthesized from established methods for the isolation and quantification of strigolactones from sorghum root exudates.[14][15][16][17][18]

Sorghum Cultivation and Root Exudate Collection

-

Plant Growth: Sorghum bicolor seeds are surface-sterilized and germinated on moist filter paper in the dark. Seedlings are then transferred to a hydroponic system or a suitable growth medium like sand or soil.

-

Nutrient Stress Induction: To enhance strigolactone production, plants are often subjected to nutrient-deficient conditions, particularly low phosphate and nitrogen, for a period before exudate collection.

-

Exudate Collection: The roots of the sorghum plants are gently washed, and the plants are placed in a container with deionized water or a nutrient-poor solution to collect the root exudates over a period of 24-48 hours. The collection is typically done in the dark to prevent degradation of the compounds.

Extraction of this compound

-

Liquid-Liquid Extraction: The collected root exudate solution is extracted multiple times with an equal volume of ethyl acetate.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Solid-Phase Extraction (SPE): Further purification can be achieved using C18 SPE cartridges to remove more polar and non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Quantification by UHPLC-MS/MS

-

Sample Preparation: Purified fractions or crude extracts are dissolved in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: Analysis is performed on a UHPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Method: A C18 column is typically used for separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for sorgolactone (e.g., m/z 317 > 97) are monitored for quantification against a standard curve.[19]

Quantitative Data on Biological Activity

The biological activity of this compound is concentration-dependent. The table below summarizes key quantitative data related to its germination-stimulating activity on Striga species.

| Biological Activity | Concentration | Germination Rate (%) | Sorghum Cultivar(s) | Reference(s) |

| Striga hermonthica seed germination | 0.02 µM | 47% | Not specified | [20][21] |

| Striga hermonthica seed germination (comparative) | 1 µM | Lower than GR24 | Not specified | [22] |

Note: The amount of sorgolactone produced can vary significantly between different sorghum cultivars. For example, some Striga-resistant varieties have been shown to produce lower amounts of germination stimulants like 5-deoxystrigol while producing higher amounts of less active strigolactones like orobanchol.[19][21][23]

Signaling Pathway and Experimental Workflows

Strigolactone Signaling Pathway

This compound, like other canonical strigolactones, is perceived by the α/β-hydrolase receptor DWARF14 (D14). This binding event leads to a conformational change in D14, allowing it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This complex then targets SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these SMXL transcriptional repressors allows for the expression of downstream genes that regulate various physiological processes, including shoot branching and germination of parasitic plant seeds.

Experimental Workflow for Isolation and Analysis

The following diagram outlines the general workflow from sorghum cultivation to the analysis of this compound.

Conclusion

This compound remains a molecule of significant interest due to its multifaceted roles in plant biology and ecology. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study of strigolactones, from their fundamental biology to their potential applications in agriculture, such as the development of strategies to combat parasitic weeds. Further research into the precise quantification of this compound across a broader range of sorghum genotypes and the full elucidation of its downstream signaling targets will continue to advance our understanding of this important plant-derived compound.

References

- 1. Frontiers | Structure Elucidation and Biosynthesis of Orobanchol [frontiersin.org]

- 2. Structure Elucidation and Biosynthesis of Orobanchol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Emerging Roles of Strigolactones in Plant Responses to Stress and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Confirming Stereochemical Structures of Strigolactones Produced by Rice and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pure.uva.nl [pure.uva.nl]

- 16. Dynamic root exudation of sorgoleone and its in planta mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancing sorgoleone levels in grain sorghum root exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. strigasolutions.com [strigasolutions.com]

- 23. researchgate.net [researchgate.net]

The Sorgolactone Synthesis Pathway: A Technical Guide to its Biosynthesis from Carotenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-Sorgolactone, a strigolactone produced by Sorghum bicolor. Strigolactones are a class of plant hormones derived from carotenoids that play crucial roles in plant development and interaction with symbiotic and parasitic organisms. Understanding the unique biosynthetic route to this compound in sorghum is of significant interest for the development of novel strategies to control parasitic weeds, such as Striga, and for potential applications in agriculture and medicine.

The Core Biosynthetic Pathway from β-Carotene to Carlactone

The initial steps in the biosynthesis of all strigolactones, including this compound, are conserved across many plant species. This core pathway converts all-trans-β-carotene into the central precursor, carlactone.

The biosynthesis begins in the plastids with the isomerization of all-trans-β-carotene to 9-cis-β-carotene by the enzyme β-carotene isomerase (D27) . Subsequently, the CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal and β-ionone. The final step in the core pathway is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8) , which converts 9-cis-β-apo-10'-carotenal into carlactone , the first bioactive strigolactone precursor.

The Sorghum-Specific Pathway to this compound

From carlactone, the biosynthetic pathway to this compound in Sorghum bicolor diverges from that of many other plants, involving a unique set of enzymes.

Carlactone is first oxidized to carlactonoic acid (CLA) and then further to 18-hydroxy-carlactonoic acid (18-OH-CLA) . This two-step oxidation is catalyzed by a sorghum-specific cytochrome P450 enzyme, SbMAX1a (CYP711A) .

The key step differentiating the sorghum pathway is the conversion of 18-OH-CLA. The sulfotransferase LOW GERMINATION STIMULANT 1 (LGS1) utilizes a sulfo group donor, likely 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to catalyze the cyclization of 18-OH-CLA, leading to the formation of 5-deoxystrigol (the precursor to strigol-type strigolactones like sorgolactone) and 4-deoxyorobanchol (an orobanchol-type strigolactone). In wild-type sorghum possessing a functional LGS1, the pathway predominantly yields 5-deoxystrigol.

Finally, 5-deoxystrigol is believed to be converted to This compound through an oxidative demethylation at the C-9 position.[1] While the exact enzyme for this final step has not been definitively characterized in sorghum, it is a critical transformation leading to the production of this compound. Another related strigolactone, sorgomol, is produced from 5-deoxystrigol via hydroxylation at C-9, a reaction catalyzed by the cytochrome P450 enzyme SbCYP728B35 .[2] The precise relationship and potential interconversion between sorgomol and sorgolactone biosynthesis are areas of ongoing research.

In sorghum mutants lacking a functional LGS1 enzyme (lgs1 mutants), the conversion of 18-OH-CLA to 5-deoxystrigol is blocked. This leads to an accumulation of orobanchol, which is a much weaker germination stimulant for the parasitic weed Striga hermonthica. This alteration in the strigolactone profile confers resistance to the parasite.[3]

Quantitative Data on Strigolactone Production in Sorghum

The production of different strigolactones varies significantly between wild-type sorghum and lgs1 mutant lines, which has important implications for their interaction with parasitic plants.

| Strigolactone | Wild-Type Sorghum (with LGS1) | lgs1 Mutant Sorghum | Role/Significance |

| 5-deoxystrigol | Major strigolactone produced | Significantly reduced or absent | Potent germination stimulant for Striga |

| This compound | Present in root exudates | Likely absent or significantly reduced | A major strigol-type strigolactone in sorghum |

| Sorgomol | Present in root exudates | Likely absent or significantly reduced | A major strigol-type strigolactone in sorghum |

| Orobanchol | Minor component | The predominant strigolactone produced | Weak germination stimulant for Striga |

Note: The absolute quantities of these compounds can vary depending on the sorghum cultivar, growth conditions, and analytical methods used. The table represents the relative abundance.

Experimental Protocols

Elucidating the biosynthesis pathway of this compound has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the enzymes involved in the sorghum-specific pathway (e.g., SbMAX1a and LGS1).

General Workflow:

-

Gene Cloning: The coding sequences of SbMAX1a and LGS1 are cloned from sorghum cDNA into appropriate expression vectors (e.g., for E. coli or yeast).

-

Heterologous Expression: The expression vectors are transformed into a suitable host organism (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions.

-

Protein Purification: The recombinant enzymes are purified from the host cell lysate, often using affinity tags (e.g., His-tag, GST-tag).

-

In Vitro Enzyme Assay:

-

SbMAX1a (CYP711A) Assay: Purified SbMAX1a is incubated with its substrate, carlactone, in a reaction buffer containing necessary cofactors for cytochrome P450 enzymes (e.g., NADPH, cytochrome P450 reductase). The reaction products (carlactonoic acid and 18-hydroxy-carlactonoic acid) are then extracted and analyzed by LC-MS/MS.

-

LGS1 (Sulfotransferase) Assay: Purified LGS1 is incubated with its substrate, 18-hydroxy-carlactonoic acid, in a reaction buffer containing the sulfo group donor PAPS. The reaction products (5-deoxystrigol and 4-deoxyorobanchol) are extracted and quantified by LC-MS/MS.

-

-

Product Identification: The identity of the enzymatic products is confirmed by comparing their retention times and mass spectra with those of authentic standards using LC-MS/MS.

Strigolactone Extraction and Quantification from Sorghum Root Exudates

Objective: To identify and quantify the strigolactones produced by different sorghum genotypes.

Protocol Outline:

-

Plant Growth and Exudate Collection: Sorghum seedlings are grown hydroponically or in a sand culture. After a period of growth, the roots are carefully washed, and the plants are placed in a solution (e.g., distilled water or a nutrient solution) for a defined period to collect the root exudates.

-

Extraction: The collected root exudate solution is passed through a solid-phase extraction (SPE) column (e.g., C18) to retain the strigolactones. The column is then washed, and the strigolactones are eluted with an organic solvent (e.g., acetone or ethyl acetate).

-

Sample Preparation: The eluate is dried down under a stream of nitrogen and the residue is redissolved in a small volume of a suitable solvent (e.g., acetonitrile/water) for analysis. An internal standard (e.g., the synthetic strigolactone GR24) is often added at this stage for accurate quantification.

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: The different strigolactones in the sample are separated based on their physicochemical properties on a C18 reversed-phase column.

-

Mass Spectrometric Detection and Quantification: The separated compounds are ionized (typically by electrospray ionization) and detected by the mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target strigolactone.[4]

-

Conclusion

The biosynthesis of this compound in Sorghum bicolor represents a fascinating and agriculturally important variation of the canonical strigolactone pathway. The discovery of the key roles of SbMAX1a and the sulfotransferase LGS1 has provided valuable insights into the chemical diversity of strigolactones and the genetic basis of Striga resistance. Further research into the precise enzymatic mechanisms and the regulation of this pathway will not only enhance our fundamental understanding of plant biochemistry but also pave the way for innovative solutions to global food security challenges.

References

- 1. Bioconversion of 5-deoxystrigol stereoisomers to monohydroxylated strigolactones by plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of sorgomol synthase in sorghum strigolactone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bioconversion of 5-deoxystrigol to sorgomol by the sorghum, Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Carlactone in the Biosynthesis of (-)-Sorgolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone, a member of the strigolactone family of plant hormones, plays a crucial role in regulating plant architecture and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The biosynthesis of this compound, particularly in sorghum (Sorghum bicolor), originates from the carotenoid pathway, with carlactone emerging as a central intermediate. This technical guide provides an in-depth exploration of the enzymatic conversion of carlactone to this compound, detailing the key enzymes, biosynthetic pathway, quantitative data, and experimental protocols for researchers in plant biology and drug development.

The Biosynthetic Pathway from Carlactone to this compound

The synthesis of this compound from carlactone in sorghum is a multi-step enzymatic process. The pathway diverges from that in many other plant species, featuring a unique sulfotransferase-mediated step. The key enzymes involved are a cytochrome P450 monooxygenase, SbMAX1a, and a sulfotransferase, LGS1.

The proposed biosynthetic pathway is as follows:

-

Carlactone (CL) is first oxidized to Carlactonoic Acid (CLA) . This is a conserved step in strigolactone biosynthesis in many plants[1].

-

SbMAX1a , a cytochrome P450 enzyme of the CYP711A subfamily, catalyzes the further oxidation of CLA to 18-hydroxycarlactonoic acid (18-OH-CLA) [1].

-

LGS1 , a sulfotransferase, then acts on 18-OH-CLA to produce 5-deoxystrigol (5DS) and its diastereomer, 4-deoxyorobanchol (4DO)[1]. In sorghum, 5DS is the predominant product.

-

Finally, it is proposed that 5-deoxystrigol is hydroxylated to form sorgomol , a close structural analog of this compound. The conversion of 5-deoxystrigol to sorgomol is catalyzed by a cytochrome P450 enzyme[2]. It is highly probable that a similar enzymatic step leads to the formation of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the intermediates and final products in the this compound biosynthetic pathway in sorghum.

Table 1: Concentration of Strigolactones in Sorghum Root Exudates

| Compound | Concentration (pg/seedling over 7 days) | Sorghum Cultivar | Reference |

| Sorgolactone | 0.37 | Tabat (Striga-susceptible) | [3] |

| 5-deoxystrigol | 3.53 | Tabat (Striga-susceptible) | [3] |

| Sorgolactone | 0.48 | SRN39 (Striga-resistant) | [3] |

| 5-deoxystrigol | 0.08 | SRN39 (Striga-resistant) | [3] |

Table 2: Concentration of Strigolactones in Sorghum Roots under Nutrient Deficiency

| Compound | Concentration (pg/g root FW) | Nutrient Condition | Reference |

| Sorgomol | ~200 | N or P deficiency | [4] |

| 5-deoxystrigol | ~300 | N or P deficiency | [4] |

Note: FW denotes fresh weight.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.

Heterologous Expression and Purification of SbMAX1a and LGS1

Objective: To produce and purify the key enzymes for in vitro assays.

Protocol:

-

Gene Cloning: The coding sequences of SbMAX1a and LGS1 from Sorghum bicolor are cloned into an appropriate expression vector, such as pET-28a(+) for E. coli expression, which adds a polyhistidine (His6) tag for purification.

-

Heterologous Expression in E. coli :

-

Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE.

-

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetics of SbMAX1a and LGS1.

SbMAX1a (Cytochrome P450) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified SbMAX1a, a cytochrome P450 reductase (required for electron transfer), NADPH, and the substrate (carlactone or carlactonoic acid) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.25).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analysis: Analyze the extracted products by LC-MS/MS to identify and quantify the formation of carlactonoic acid and 18-hydroxycarlactonoic acid.

LGS1 (Sulfotransferase) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified LGS1, the substrate (18-hydroxycarlactonoic acid), the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.0) with MgCl2. A radioactive label on the sulfate of PAPS ([³⁵S]PAPS) can be used for sensitive detection[5][6][7][8].

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination and Product Separation: Stop the reaction and separate the product (sulfated 18-OH-CLA and the subsequent cyclized products, 5DS and 4DO) from the unreacted [³⁵S]PAPS using anion-exchange chromatography or by extraction followed by LC-MS/MS analysis[8][9].

-

Detection: If using a radioactive label, quantify the product by liquid scintillation counting. For non-radioactive assays, quantify 5DS and 4DO using LC-MS/MS.

Transient Expression in Nicotiana benthamiana

Objective: To reconstitute the biosynthetic pathway in a plant system.

Protocol:

-

Vector Construction: Clone the cDNAs of the sorghum strigolactone biosynthetic genes (SbD27, SbCCD7, SbCCD8, SbMAX1a, and LGS1) into a plant transient expression vector (e.g., pEAQ-HT)[10].

-

Agrobacterium Transformation: Transform the resulting plasmids into Agrobacterium tumefaciens (e.g., strain GV3101).

-

Agroinfiltration:

-

Grow the Agrobacterium strains carrying the different constructs separately in LB medium with appropriate antibiotics.

-

Harvest and resuspend the bacteria in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to a final OD600 of approximately 0.5 for each strain.

-

Mix the bacterial suspensions containing the different genes of the pathway.

-

Infiltrate the bacterial mixture into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe[11][12][13][14].

-

-

Metabolite Extraction and Analysis:

-

After 5-7 days of incubation, harvest the infiltrated leaves.

-

Extract the metabolites using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by LC-MS/MS to detect the production of carlactone, carlactonoic acid, 18-hydroxycarlactonoic acid, 5-deoxystrigol, and sorgolactone/sorgomol.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthetic pathway of this compound from carlactone in sorghum.

Caption: General experimental workflow for studying this compound biosynthesis.

References

- 1. Strigolactone biosynthesis catalyzed by cytochrome P450 and sulfotransferase in sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The bioconversion of 5-deoxystrigol to sorgomol by the sorghum, Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and Measurement of Strigolactones in Sorghum Roots [bio-protocol.org]

- 5. Sulfotransferase Activity Assays: R&D Systems [rndsystems.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 10. researchgate.net [researchgate.net]

- 11. jacobslab.sites.vib.be [jacobslab.sites.vib.be]

- 12. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

The Intrinsic Role of (-)-Sorgolactone in Orchestrating Plant Development: A Technical Guide

Abstract

(-)-Sorgolactone, a naturally occurring strigolactone (SL), plays a pivotal role in regulating various aspects of plant growth and development. Initially identified as a germination stimulant for parasitic weeds, its function as an endogenous phytohormone is now well-established. This document provides a comprehensive technical overview of the natural functions of this compound, detailing its involvement in developmental processes, the molecular mechanisms of its signaling pathway, and standardized experimental protocols for its study. Quantitative data from key experiments are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of plant biology and drug development.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived terpenoid lactones that have emerged as critical signaling molecules in the plant kingdom.[1][2] Among the various naturally occurring SLs, this compound, first isolated from the root exudates of Sorghum bicolor, has been a subject of significant research.[3] Its dual role as both a rhizosphere signal and an endogenous plant hormone underscores its importance in plant survival and adaptation.[4][5]

As a rhizosphere signal, this compound is crucial for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi, enhancing nutrient uptake for the plant.[6][7] However, this signaling role is exploited by parasitic plants of the Striga and Orobanche genera, for which this compound acts as a potent germination stimulant, leading to significant crop losses.[8][9][10]

Internally, this compound functions as a phytohormone that regulates key developmental processes, including the inhibition of shoot branching (apical dominance), modulation of root system architecture, and responses to nutrient availability, particularly phosphate and nitrogen.[11][12][13] Understanding the multifaceted roles of this compound is essential for developing strategies to enhance agricultural productivity, for instance, by designing molecules that can control parasitic weed infestation or optimize plant architecture.

Quantitative Data on this compound Activity

The biological activity of this compound and other strigolactones is highly concentration-dependent. The following tables summarize quantitative data from various studies, providing a comparative overview of their effects on different biological processes.

Table 1: Effect of Strigolactones on Parasitic Plant Seed Germination

| Strigolactone | Parasitic Plant Species | Concentration for >80% Germination | Germination (%) at 0.02 µM | Reference |

| This compound | Orobanche minor | 1 nM | - | [10] |

| This compound | Striga hermonthica | - | 47% | [14] |

| 5-deoxystrigol | Orobanche minor | 1 nM | - | [10] |

| 5-deoxystrigol | Striga hermonthica | - | 45% | [14] |

| Strigol | Striga hermonthica | - | 58% | [14] |

| Orobanchol | Striga hermonthica | - | 5% | [14] |

| GR24 (synthetic) | Striga hermonthica | - | 36% | [14] |

Table 2: Effect of Strigolactones on Arbuscular Mycorrhizal (AM) Fungi Hyphal Branching

| Strigolactone | Fungal Species | Effective Concentration for Hyphal Branching | Reference |

| Sorgolactone | Gigaspora rosea | 10⁻¹³ M | [15][16] |

| GR24 (synthetic) | Gigaspora rosea | 10⁻¹¹ M | [15] |

| GR7 (synthetic) | Gigaspora rosea | > 10⁻⁷ M | [15] |

| 5-deoxystrigol | Gigaspora margarita | Subnanomolar | [15] |

Table 3: Effect of Strigolactones on Plant Root Architecture

| Strigolactone | Plant Species | Concentration | Effect on Root Parameter | Reference |

| rac-GR24 | Arabidopsis thaliana | 2.5 - 5 µM | Reduced lateral root density | [17] |

| rac-GR24 | Solanum lycopersicum | Not specified | Increased primary root length and lateral root number under low phosphate | [18] |

| rac-GR24 | Arabidopsis thaliana | Not specified | Elongation of the primary root | [19] |

Signaling Pathway of this compound

The perception and transduction of the this compound signal are mediated by a core set of proteins, leading to changes in gene expression that regulate plant development. The canonical signaling pathway involves the following key components:

-

D14 (DWARF14): An α/β-hydrolase that acts as the primary receptor for strigolactones.[20][21][22]

-

MAX2 (MORE AXILLARY GROWTH 2) / D3 (DWARF 3): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[20][23]

-

D53 (DWARF 53) / SMXLs (SUPPRESSOR OF MAX2 1-LIKE): Transcriptional repressors that are targeted for degradation by the SCF-MAX2/D3 complex upon SL perception.[8][20][21]

The binding of this compound to the D14 receptor induces a conformational change that promotes the interaction between D14 and the SCF-MAX2/D3 complex.[20] This complex then targets the D53/SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[21] The degradation of these repressors derepresses the transcription of downstream target genes, leading to the physiological responses associated with strigolactones, such as the inhibition of shoot branching.[21]

Caption: The this compound signaling pathway.

Experimental Protocols

Extraction and Quantification of this compound from Sorghum Roots

This protocol is adapted from methodologies for extracting and measuring strigolactones in sorghum roots.[1][4][24][25]

Materials:

-

Sorghum plants (2-4 weeks old), preferably grown under nutrient-deficient conditions (e.g., low phosphate or nitrogen) to enhance SL production.[1]

-

Ethyl acetate (EtOAc), HPLC grade.

-

Anhydrous sodium sulfate.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Acetonitrile, HPLC grade.

-

Internal standard (e.g., d₆-5-deoxystrigol).[1]

-

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.[25][26]

Procedure:

-

Harvesting and Extraction:

-

Excise healthy root tissues (approx. 1 g fresh weight) from sorghum plants.[1]

-

Immediately immerse the roots in a pre-weighed bottle containing a known volume of ethyl acetate to prevent degradation.[1]

-

Add a known amount of the internal standard (e.g., 500 pg for 1 g fresh weight of root sample).[1]

-

Macerate the root tissue in the ethyl acetate.

-

Allow the extraction to proceed for a few hours at room temperature with gentle agitation.

-

Filter the extract and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

-

Purification:

-

Redissolve the crude extract in a small volume of a suitable solvent (e.g., 10% acetone in hexane).

-

Apply the sample to a pre-conditioned SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove impurities.

-

Elute the strigolactones with a more polar solvent (e.g., acetone in hexane).

-

Evaporate the eluate to dryness.

-

-

Quantification:

-

Reconstitute the purified sample in a small, known volume of acetonitrile.

-

Analyze the sample using a UHPLC-MS/MS system equipped with a C18 column.[1]

-

Quantify this compound by comparing its peak area to that of the internal standard and a standard curve.

-

Parasitic Plant Seed Germination Assay

This protocol outlines a standard method for assessing the germination-stimulating activity of this compound on parasitic plant seeds, such as Striga hermonthica.[10][27][28][29]

Materials:

-

Striga hermonthica seeds.

-

Glass fiber filter paper.

-

Petri dishes (5 cm diameter).

-

This compound stock solution in acetone.

-

Sterile deionized water.

-

Growth chamber or incubator.

-

Stereomicroscope.

Procedure:

-

Seed Sterilization and Pre-conditioning:

-

Surface sterilize Striga seeds with a solution of 1% sodium hypochlorite for 5 minutes, followed by several rinses with sterile deionized water.

-

Place a sterile glass fiber filter paper in each Petri dish and moisten with sterile water.

-

Evenly distribute approximately 50-100 sterilized seeds onto the filter paper.

-

Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

-

Incubate the seeds at 28-30°C for 10-14 days for pre-conditioning. This step is crucial for the seeds to become responsive to germination stimulants.[10]

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound from the stock solution in sterile deionized water. The final acetone concentration should not exceed 0.1%.

-

Apply a small volume (e.g., 50 µL) of each dilution to the pre-conditioned seeds. Use sterile deionized water with 0.1% acetone as a negative control and a synthetic strigolactone like GR24 as a positive control.

-

Reseal the Petri dishes and incubate under the same conditions for 24-48 hours.

-

-

Germination Assessment:

-

Count the number of germinated seeds (radicle emergence) under a stereomicroscope.

-

Calculate the germination percentage for each treatment.

-

Caption: Workflow for a parasitic plant seed germination assay.

Conclusion

This compound is a molecule of significant biological importance, acting as a critical signaling molecule both within the plant and in its interaction with the surrounding environment. Its role in regulating plant architecture and symbiotic relationships highlights its potential as a target for agricultural innovation. The detailed understanding of its signaling pathway and the availability of robust experimental protocols are crucial for advancing research in this field. This technical guide provides a foundational resource for researchers aiming to explore the multifaceted functions of this compound and other strigolactones, with the ultimate goal of translating this knowledge into practical applications for crop improvement and sustainable agriculture.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials” Jamil et al., - International Parasitic Plant Society [parasiticplants.org]

- 10. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | How Strigolactone Shapes Shoot Architecture [frontiersin.org]

- 12. Strigolactones and Shoot Branching: What Is the Real Hormone and How Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of strigolactones in root development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Strigolactones Stimulate Arbuscular Mycorrhizal Fungi by Activating Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Strigolactones Control Root System Architecture and Tip Anatomy in Solanum lycopersicum L. Plants under P Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Analytical methods in strigolactone research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An improved strategy to analyse strigolactones in complex sample matrices using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Assessing Seed Germination Response of Parasitic Plant Striga hermonthica with Small-Molecule Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Parasitic Plants Striga and Phelipanche Dependent upon Exogenous Strigolactones for Germination Have Retained Genes for Strigolactone Biosynthesis [scirp.org]

- 29. strigasolutions.com [strigasolutions.com]

(-)-Sorgolactone as a Germination Stimulant for Striga hermonthica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The parasitic weed Striga hermonthica, or witchweed, poses a significant threat to agricultural productivity, particularly for staple cereal crops in sub-Saharan Africa. The germination of Striga seeds is a critical initial step in its life cycle, triggered by strigolactones (SLs) exuded from the roots of host plants. Among these, (-)-Sorgolactone, a natural strigolactone, has been identified as a potent germination stimulant. This technical guide provides an in-depth analysis of this compound's role in inducing Striga hermonthica seed germination, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in developing strategies to combat Striga infestation, including the development of "suicidal germination" agents.

Introduction

Striga hermonthica is an obligate root hemiparasite that causes devastating yield losses in essential crops like sorghum, maize, and rice[1][2][3]. The parasite's seeds can remain dormant in the soil for decades, awaiting the perception of chemical cues from a suitable host root to germinate[4]. This dependency on host-derived signals presents a unique vulnerability that can be exploited for control strategies.

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that, in addition to regulating plant development, are exuded into the rhizosphere to initiate symbiotic relationships with arbuscular mycorrhizal fungi[5]. However, parasitic plants like Striga have co-opted this signaling mechanism to detect the presence of a host[5]. This compound is a strigolactone initially identified from the root exudates of sorghum (Sorghum bicolor)[6][7]. Its specific stereochemistry plays a crucial role in its biological activity. Understanding the molecular basis of this compound perception and the subsequent signal transduction cascade is paramount for the rational design of novel control agents.

The this compound Signaling Pathway in Striga hermonthica

The perception of this compound by Striga hermonthica seeds initiates a signaling cascade that breaks dormancy and leads to germination. This process is mediated by a family of α/β hydrolase proteins known as HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2)[8][9][10].

Key Components of the Signaling Pathway:

-

This compound: The signaling molecule that initiates the germination process.

-

ShHTL7: A specific and highly sensitive receptor protein in Striga hermonthica that perceives this compound[5][8]. The interaction is highly specific, and ShHTL7 has a large ligand-binding pocket that contributes to its hypersensitivity to various SLs[8]. Upon binding, the receptor hydrolyzes the strigolactone molecule, leading to a conformational change[11][12].

-

MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a core component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[13][14]. The conformational change in ShHTL7 upon ligand binding promotes its interaction with MAX2[12][14][15].

-

SMAX1 (SUPPRESSOR OF MAX2 1): A repressor protein that prevents seed germination in the absence of a stimulant[16][17]. The ShHTL7-MAX2 complex targets SMAX1 for ubiquitination and subsequent degradation by the 26S proteasome[15][17].

-

Germination: The degradation of the SMAX1 repressor protein releases the downstream signaling pathway, ultimately leading to the germination of the Striga seed[16].

The signaling pathway for this compound-induced germination in Striga hermonthica is depicted below:

Caption: this compound Signaling Pathway in Striga hermonthica.

Quantitative Data on Germination Stimulation

The efficacy of this compound and other strigolactones as germination stimulants for Striga hermonthica is concentration-dependent. The following tables summarize available quantitative data from various studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions, such as seed batches, pre-conditioning times, and incubation temperatures.

Table 1: Germination of Striga hermonthica Seeds in Response to Strigolactones

| Compound | Concentration | Germination Rate (%) | Reference |

| rac-GR24 | 1 µM | 64 | [1] |

| rac-GR24 | 0.1 µM | 66 | [1] |

| rac-GR24 | 1 µM | 78 | [18] |

| Sorgolactone | 100 nM | Null activity reported in one study for S. gesnerioides | [19] |

| Strigol | 100 nM | Null activity reported in one study for S. gesnerioides | [19] |

| Orobanchyl acetate | - | 45% activity on S. hermonthica | [19] |

| Strigone | 10⁻⁵ µM | 100 | [19] |

Note: Data specifically for this compound on Striga hermonthica germination percentages at various concentrations is sparse in the reviewed literature, with many studies focusing on the synthetic analogue GR24 or comparing broad classes of strigolactones. The "null activity" for sorgolactone was reported for a different Striga species, S. gesnerioides, highlighting the specificity of stimulant-receptor interactions[19]. Striga hermonthica is known to be sensitive to strigol-type SLs, which includes sorgolactone[19].

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent a standard approach for assessing the germination stimulating activity of compounds like this compound on Striga hermonthica.

Striga hermonthica Seed Germination Bioassay

This bioassay is the primary method for evaluating the potency of germination stimulants.

a) Seed Sterilization:

-

Weigh approximately 200 mg of Striga hermonthica seeds.

-

Place the seeds in a suitable container (e.g., 15 mL conical vial) and add a 0.5-1% sodium hypochlorite solution containing 0.02% Tween-20[8][20].

-

Agitate the seeds in the sterilization solution for 5-10 minutes[8][21].

-

Allow the seeds to settle and carefully decant the sterilization solution.

-

Wash the seeds five to eight times with sterile deionized water to remove any residual bleach[8][22].

-

Dry the seeds in a laminar flow hood for approximately 24 hours[22].

b) Seed Pre-conditioning (Conditioning):

-

Spread the sterilized seeds evenly on sterile glass fiber filter paper (e.g., Whatman GF/A) placed in a petri dish[8].

-

Moisten the filter paper with sterile deionized water.

-

Seal the petri dishes and incubate them in the dark at a constant temperature, typically between 28-30°C, for 10-14 days[21][23]. This pre-conditioning period is essential to break seed dormancy and render them responsive to germination stimulants.

c) Application of Germination Stimulant:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then prepare serial dilutions to the desired final concentrations in sterile deionized water.

-

After the pre-conditioning period, carefully apply a small volume (e.g., 50 µL) of the this compound solution or control solution (e.g., water for negative control, GR24 for positive control) to each filter paper disc containing the pre-conditioned seeds[23].

-

Reseal the petri dishes and incubate in the dark at 30°C for 24-48 hours[23].

d) Germination Counting and Data Analysis:

-

After incubation, count the number of germinated and non-germinated seeds under a binocular microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

-

Calculate the germination rate as a percentage: (Number of germinated seeds / Total number of seeds) x 100.

-

Statistical analyses, such as ANOVA and Tukey's post-hoc test, can be used to determine significant differences between treatments[24].

The workflow for a typical Striga hermonthica germination bioassay is illustrated below:

Caption: Workflow for a Striga hermonthica Germination Bioassay.

Conclusion and Future Directions

This compound is a key signaling molecule that triggers the germination of the devastating parasitic weed Striga hermonthica. The elucidation of its perception and signaling pathway, centered around the ShHTL7 receptor, has provided a molecular basis for the development of targeted control strategies. The "suicidal germination" approach, which involves the application of potent germination stimulants to agricultural fields in the absence of a host, is a particularly promising strategy to deplete the Striga seed bank in the soil[1][2][3].

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A more detailed understanding of the structural features of sorgolactone and other strigolactones that determine their binding affinity and activation of ShHTL7 will enable the design of more potent and selective synthetic analogues.

-

Field Efficacy of Suicidal Germination Agents: While laboratory and greenhouse studies have shown promise, large-scale field trials are necessary to evaluate the effectiveness of this compound analogues under real-world agricultural conditions, considering factors such as soil type, moisture, and microbial degradation[1][2].

-

Development of Antagonists: In addition to agonists for suicidal germination, the development of antagonists that can block the ShHTL7 receptor could provide an alternative control strategy by preventing host recognition and germination.

By continuing to unravel the intricate details of this compound-mediated germination, the scientific community can develop innovative and sustainable solutions to mitigate the impact of Striga hermonthica and enhance food security in affected regions.

References

- 1. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. strigasolutions.com [strigasolutions.com]

- 4. Frontiers | A New Series of Strigolactone Analogs Derived From Cinnamic Acids as Germination Inducers for Root Parasitic Plants [frontiersin.org]

- 5. Chemical genetics and strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probing strigolactone perception mechanisms with rationally designed small-molecule agonists stimulating germination of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. HTL/KAI2 signaling substitutes for light to control plant germination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ShHTL7 is a non-canonical receptor for strigolactones in root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]

- 14. Role of Strigolactones in the Host Specificity of Broomrapes and Witchweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ShHTL7 is a non-canonical receptor for strigolactones in root parasitic weeds: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Striga hermonthica germination assay [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

The Core Mechanism of (-)-Sorgolactone Action in Parasitic Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (-)-Sorgolactone, a key signaling molecule that triggers germination in parasitic plants of the Orobanchaceae family, such as Striga spp. (witchweed). Understanding this pathway is critical for the development of novel control strategies for these devastating agricultural pests.

Introduction: The Host-Parasite Chemical Dialogue

Parasitic plants like Striga hermonthica have evolved a remarkable dependency on chemical cues from their hosts for seed germination. This ensures that the parasite only emerges from dormancy when a suitable host is in close proximity. Strigolactones (SLs), a class of plant hormones exuded from the roots of host plants, are the primary germination stimulants. This compound is a naturally occurring strigolactone produced by sorghum, a major host for Striga.

The action of this compound is highly specific and potent, initiating a signaling cascade within the parasitic plant seed that ultimately leads to the rupture of the seed coat and the emergence of the radicle. This guide dissects the key molecular events in this process, from perception to gene expression.

Molecular Perception of this compound

The perception of this compound in parasitic plants is mediated by a specialized family of α/β-hydrolase fold proteins known as KARRIKIN INSENSITIVE2 divergent (KAI2d). These receptors have evolved from the karrikin receptor KAI2 found in non-parasitic plants. In parasitic plants, the KAI2d gene family has undergone significant expansion and diversification, leading to receptors with high sensitivity and specificity for different strigolactones.

The Downstream Signaling Cascade

The binding of this compound to its KAI2d receptor initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating genes required for germination. This pathway involves a core set of proteins that are conserved across different plant species.

-

Formation of the Receptor Complex: Upon binding this compound, the KAI2d receptor undergoes a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, a cellular machine responsible for tagging proteins for degradation.

-

Recruitment of SMXL Proteins: The KAI2d-(-)-Sorgolactone-MAX2 complex then recruits members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of proteins. In the absence of a strigolactone signal, SMXL proteins act as transcriptional co-repressors, preventing the expression of germination-related genes.

-

Ubiquitination and Degradation of SMXLs: The SCFMAX2 complex ubiquitinates the recruited SMXL proteins. This polyubiquitination marks the SMXL proteins for degradation by the 26S proteasome.

-

Activation of Gene Expression: The degradation of the SMXL transcriptional repressors liberates the promoters of downstream target genes, allowing for their transcription and translation. This leads to the physiological and morphological changes associated with seed germination.

Quantitative Data

The following tables summarize available quantitative data related to the activity of strigolactones in parasitic plants. It is important to note that much of the research has been conducted using the synthetic strigolactone analog GR24, and specific data for this compound is limited.

| Strigolactone | Parasitic Plant | Assay | Concentration | Germination Rate (%) | Citation |

| This compound | Striga hermonthica | In vitro germination | 0.02 µM | 47 | [1] |

| 5-deoxystrigol | Striga hermonthica | In vitro germination | 0.02 µM | 45 | [1] |

| Strigol | Striga hermonthica | In vitro germination | 0.02 µM | 58 | [1] |

| Orobanchol | Striga hermonthica | In vitro germination | 0.02 µM | 5 | [1] |

| rac-GR24 | Striga hermonthica | In vitro germination | 1 µM | 78 | [2] |

| rac-GR24 | Orobanche minor | In vitro germination | 1 µM | 72 | [2] |

Table 1: Germination Rates of Parasitic Plant Seeds in Response to Various Strigolactones.

| Receptor | Ligand | Method | Kd (µM) | Citation |

| OmKAI2d3 | Costunolide | ITC | 1-10 | [1] |

| OmKAI2d4 | Alantolactone | ITC | 2.9 | [1] |

Table 2: Binding Affinities of KAI2d Receptors with Different Ligands. Note: Data for this compound is currently unavailable. ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Striga hermonthica Seed Germination Assay

This protocol is adapted from established methods for assessing the germination-inducing activity of strigolactones.

Materials:

-

Striga hermonthica seeds

-

9 cm Petri dishes

-

Glass fiber filter paper (GF/A)

-

Sterile distilled water

-

This compound stock solution (in acetone or DMSO)

-

Positive control (e.g., rac-GR24)

-

Negative control (solvent only)

-

Incubator (28-30°C)

-

Stereomicroscope

Procedure:

-

Seed Sterilization: Surface sterilize Striga seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by five rinses with sterile distilled water.

-

Pre-conditioning (Warm Stratification):

-

Place a sheet of glass fiber filter paper in each Petri dish.

-

Pipette 5 mL of sterile distilled water onto the filter paper.

-

Sprinkle approximately 50-100 sterilized seeds evenly onto the moist filter paper.

-

Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

-

Incubate at 28-30°C for 10-14 days. This pre-conditioning period is essential to break seed dormancy.

-

-

Treatment Application:

-

Prepare serial dilutions of this compound and the positive control (rac-GR24) in sterile distilled water containing the same concentration of the solvent used for the stock solution (e.g., 0.1% acetone). The final concentrations to be tested should span a range (e.g., 10-6 M to 10-12 M).

-

After the pre-conditioning period, carefully remove excess water from the Petri dishes.

-

Add 2 mL of the respective treatment solutions to each Petri dish.

-

Reseal the dishes, wrap them in foil, and incubate at 28-30°C for 24-48 hours.

-

-

Germination Scoring:

-

After the incubation period, count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

-

Calculate the germination percentage for each treatment.

-

Yeast Two-Hybrid (Y2H) Assay for KAI2d-MAX2 Interaction

This protocol outlines the general steps to investigate the this compound-dependent interaction between a KAI2d receptor and MAX2.

Materials:

-

Yeast strain (e.g., AH109 or Y2HGold)

-

pGBKT7 vector (with DNA-binding domain, BD)

-

pGADT7 vector (with activation domain, AD)

-

Competent yeast cells

-

Plasmids containing the coding sequences for the KAI2d receptor and MAX2

-

Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal

-

This compound

Procedure:

-

Plasmid Construction:

-

Clone the full-length coding sequence of the KAI2d receptor into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (BD-KAI2d).

-

Clone the full-length coding sequence of MAX2 into the pGADT7 vector to create a fusion with the GAL4 activation domain (AD-MAX2).

-

-

Yeast Transformation:

-

Co-transform the BD-KAI2d and AD-MAX2 plasmids into the competent yeast cells using the lithium acetate method.

-

As controls, transform yeast with:

-

BD-KAI2d and empty pGADT7

-

Empty pGBKT7 and AD-MAX2

-

Positive control plasmids (e.g., pGBKT7-53 and pGADT7-T)

-

Negative control plasmids (e.g., pGBKT7-Lam and pGADT7-T)

-

-

-

Selection and Interaction Assay:

-

Plate the transformed yeast cells on SD/-Trp/-Leu medium to select for cells containing both plasmids.

-

Incubate at 30°C for 2-4 days until colonies appear.

-

To test for interaction, replica-plate the colonies onto selective medium (SD/-Trp/-Leu/-His/-Ade) containing different concentrations of this compound (and a solvent control).

-

For a colorimetric assay, use selective medium containing X-α-Gal.

-

-

Analysis:

-

Growth on the high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) indicates a positive interaction.

-

The development of a blue color in the presence of X-α-Gal also indicates a positive interaction.

-

The strength of the interaction can be semi-quantitatively assessed by the growth rate or the intensity of the blue color.

-

Mandatory Visualizations

Caption: this compound Signaling Pathway in Parasitic Plants.

References

- 1. Genetic variation in Sorghum bicolor strigolactones and their role in resistance against Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Sensitive Strigolactone Perception by a Divergent Clade KAI2 Receptor in a Facultative Root Parasitic Plant, Phtheirospermum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (-)-Sorgolactone in Arbuscular Mycorrhizal Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbuscular mycorrhizal (AM) symbiosis, a mutualistic relationship between most land plants and fungi of the Glomeromycotina, is a cornerstone of terrestrial ecosystems. This ancient alliance facilitates nutrient exchange, with the fungus providing soil minerals, primarily phosphate, to the plant in return for photosynthetically fixed carbon. The initiation of this intricate partnership relies on a sophisticated chemical dialogue between the two organisms. Among the key signaling molecules in this dialogue are strigolactones, a class of carotenoid-derived plant hormones. (-)-Sorgolactone, a natural strigolactone, has been identified as a potent initiator of the pre-symbiotic phase of AM fungi, triggering a cascade of events that prepare the fungus for colonization. This technical guide provides an in-depth exploration of this compound signaling in AM fungi, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: Quantitative Effects of this compound and Analogs on AM Fungi

The following tables summarize the quantitative data on the effects of this compound and its synthetic analog, GR24, on various physiological responses in arbuscular mycorrhizal fungi. These data highlight the remarkable potency and specificity of strigolactones in initiating the symbiotic program.

| Compound | Fungal Species | Effective Concentration for Hyphal Branching | Reference |

| This compound | Gigaspora rosea | 10⁻¹³ M | [1][2][3] |

| rac-GR24 | Gigaspora rosea | 10⁻¹¹ M | [1][4] |

| GR7 | Gigaspora rosea | > 10⁻⁷ M | [1][4] |

Table 1: Dose-response of this compound and its analogs on hyphal branching of Gigaspora rosea. The data illustrates the high potency of this compound in inducing morphological changes in the fungus.

| Parameter | Fungal Species | Treatment | Observed Effect | Time Point | Reference |

| Mitochondrial Density | Gigaspora rosea | 30 nM GR24 | 23% increase | 1 hour | [1][4] |

| 30 nM GR24 | 32% increase | 5 hours | [1][4] | ||

| Respiration Rate | Glomus intraradices | 10⁻⁷ M GR24 or GR7 | 35% increase | 5 hours | [1] |

| Spore Germination | Glomus intraradices | 10⁻⁷ M GR24 | 50% increase in germinated spores | Not specified | [1] |

| 10⁻⁷ M GR7 | 55% increase in germinated spores | Not specified | [1] |

Table 2: Quantitative effects of the synthetic strigolactone analog GR24 on mitochondrial activity and spore germination in AM fungi. These findings underscore the rapid metabolic activation induced by strigolactones.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of this compound signaling in AM fungi.

AMF Spore Germination and Hyphal Branching Assay

This assay is fundamental for assessing the biological activity of strigolactones on AM fungi.

Materials:

-

AM fungal spores (Gigaspora rosea, Gigaspora margarita, or Rhizophagus irregularis)

-

Sterile water

-

Water agar (0.8-1.5% w/v) or other suitable solid medium

-

Petri dishes (9 cm)

-

This compound or synthetic analogs (e.g., GR24) dissolved in a suitable solvent (e.g., acetone, methanol)

-

Sterile filter paper discs (optional, for diffusion assay)

-

Microscope (dissecting and compound)

Procedure:

-

Spore Sterilization and Germination:

-

Surface sterilize AM fungal spores using a solution of chloramine T (2% w/v) and a wetting agent (e.g., Tween 20) for 15-20 minutes, followed by several rinses with sterile distilled water.

-

Aseptically place the sterilized spores on the surface of the water agar in Petri dishes.

-

Incubate the plates in the dark at 28-30°C for 5-10 days to allow for spore germination and initial hyphal growth.

-

-

Application of Test Compounds:

-

Direct Application: Prepare serial dilutions of this compound or GR24 in sterile water (the final solvent concentration should be non-toxic, typically <0.01%). Pipette a small volume (e.g., 10 µL) of the solution near the growing hyphae.

-

Filter Disc Diffusion Assay: Impregnate sterile filter paper discs with a known amount of the test compound and place them on the agar surface at a defined distance from the germinated spores.

-

-

Incubation and Observation:

-

Incubate the plates for 24 hours to several days under the same conditions as for germination.

-

Observe the hyphal morphology using a dissecting microscope. For detailed analysis, excise a piece of agar with the growing hyphae, place it on a microscope slide, and observe under a compound microscope.

-

-

Quantification:

-

Count the number of newly formed hyphal branches within a defined area or along a specific length of the primary hypha.

-

Measure the total hyphal length and the number of apices.

-

Data is often expressed as the number of branches per unit length of hypha or as a ratio compared to a solvent control.

-

Staining and Quantification of AMF Root Colonization

This protocol is used to visualize and quantify the extent of fungal colonization within plant roots.

Materials:

-

Mycorrhizal root samples

-

10% (w/v) Potassium hydroxide (KOH)

-

Alkaline hydrogen peroxide (H₂O₂) (optional, for pigmented roots)

-

1% (v/v) Hydrochloric acid (HCl)

-

Staining solution: 0.05% (w/v) Trypan blue or 5% black ink in a solution of lactic acid, glycerol, and water.

-

Destaining solution (e.g., 50% glycerol or lactic acid)

-

Microscope slides and coverslips

-

Compound microscope

Procedure:

-

Root Clearing:

-

Wash the root samples to remove soil and debris.

-

Submerge the roots in 10% KOH and heat at 90°C for 30-60 minutes (or autoclave at 121°C for 10-15 minutes) to clear the host cell cytoplasm. The duration depends on the root thickness and pigmentation.

-

For heavily pigmented roots, a bleaching step with alkaline H₂O₂ for 10-30 minutes may be necessary after the KOH treatment.

-

Rinse the cleared roots thoroughly with water.

-

-

Acidification:

-

Soak the roots in 1% HCl for 3-5 minutes to acidify the tissue, which enhances staining.

-

-

Staining:

-

Immerse the roots in the staining solution and heat at 90°C for 5-10 minutes or leave at room temperature overnight.

-

-

Destaining:

-

Remove the staining solution and add the destaining solution to remove excess stain from the root tissue, leaving the fungal structures clearly visible.

-

-

Quantification:

-

Mount the stained root fragments on a microscope slide in a drop of destaining solution or glycerol.

-

Examine the slides under a compound microscope.

-

Use the gridline-intersect method to quantify the percentage of root length colonized by the AM fungus. Count the presence or absence of fungal structures (hyphae, arbuscules, vesicles) at the intersections of the grid.

-

Visualization of Mitochondria in AM Fungi

This protocol allows for the visualization of mitochondrial dynamics in response to strigolactone treatment.

Materials:

-

Germinated AM fungal hyphae

-

MitoTracker Green FM or other suitable mitochondrial vital stain

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

This compound or GR24 solution

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Staining:

-

Incubate the germinated hyphae in a solution of MitoTracker Green FM (e.g., 100-500 nM in PBS) for 15-30 minutes in the dark.

-

Wash the hyphae gently with fresh buffer to remove excess stain.

-

-

Treatment:

-

Treat the stained hyphae with the desired concentration of this compound or GR24. Include a solvent control.

-

-

Microscopy:

-

Observe the hyphae at different time points (e.g., 1 hour, 5 hours) using a fluorescence microscope.

-

Capture images for quantitative analysis.

-

-

Quantification:

-

Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity, which corresponds to mitochondrial density.

-

Quantify changes in mitochondrial morphology (e.g., length, shape).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in AM fungi and a typical experimental workflow for studying its effects.

Caption: Proposed signaling pathway of this compound in arbuscular mycorrhizal fungi.

Caption: Experimental workflow for studying this compound signaling in AMF.

Conclusion

This compound acts as a critical signaling molecule in the establishment of arbuscular mycorrhizal symbiosis. Its perception by AM fungi, even at exceptionally low concentrations, triggers a rapid and profound metabolic shift, centered on the activation of mitochondria. This, in turn, leads to changes in gene expression and the characteristic increase in hyphal branching, priming the fungus for successful root colonization. While the precise molecular components of the fungal perception and signal transduction pathway are still under active investigation, the quantitative data and established experimental protocols presented in this guide provide a solid foundation for future research. A deeper understanding of this signaling cascade holds significant promise for applications in sustainable agriculture and the development of novel bio-stimulants to enhance plant-fungal symbiosis. The elucidation of the fungal strigolactone receptor and downstream signaling components remains a key frontier in mycorrhizal research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The potential of strigolactones to shift competitive dynamics among two Rhizophagus irregularis strains [frontiersin.org]

- 4. Strigolactone-Induced Putative Secreted Protein 1 Is Required for the Establishment of Symbiosis by the Arbuscular Mycorrhizal Fungus Rhizophagus irregularis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (-)-Sorgolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sorgolactone is a naturally occurring strigolactone, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. First isolated from the root exudates of Sorghum bicolor, this compound has garnered significant interest for its potent activity as a germination stimulant for parasitic weeds of the Striga and Orobanche genera.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its role in signaling pathways.

Physical and Chemical Properties

This compound is a sesquiterpene lactone with a tetracyclic ring system. Its chemical structure consists of a tricyclic lactone (ABC rings) connected via an enol-ether bridge to a butenolide D-ring. The absolute configuration of the naturally occurring (+)-sorgolactone has been determined as 3a(R), 8b(S), 2'(R). The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀O₅ | [2] |

| Molecular Weight | 316.35 g/mol | [2] |

| Melting Point | 139-142 °C | |

| Boiling Point | 600.6 ± 55.0 °C (Predicted) | |

| Optical Rotation | [α]D +271.2 (c, 0.25 in CDCl₃) | |

| Water Solubility | 56.96 mg/L @ 25 °C (Estimated) | |

| Solubility | Highly soluble in polar solvents (e.g., acetone), soluble in benzene, almost insoluble in hexane. |

Spectroscopic Data:

While detailed public spectral data for this compound is limited, its structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of sorgolactone typically shows a sodium adduct ion [M+Na]⁺ at m/z 339.4.[3] Characteristic daughter ions observed include fragments at m/z 279.29 ([M+CH₃COOH+Na]⁺) and 219.309 ([M-D+H]⁺).[3] Another characteristic daughter ion is observed at m/z = 242.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum of strigolactones, including sorgolactone, shows intense absorption peaks in the range of 1800–1600 cm⁻¹. A prominent peak around 1780 cm⁻¹ is attributed to the C=O stretching of the D-ring.[5][6]

Experimental Protocols

Extraction and Purification of Strigolactones from Root Exudates

This protocol outlines the extraction and purification of strigolactones, including this compound, from plant root exudates for subsequent analysis.

Materials:

-

Plant root exudate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol

-

Acetone

-

Rotary evaporator

-

Glass vials

Procedure:

-

Liquid-Liquid Extraction:

-

Collect the root exudate solution from hydroponically grown plants.

-

Extract the aqueous solution three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate the extract to near dryness using a rotary evaporator at a temperature below 40 °C.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Dissolve the crude extract from step 1 in a small volume of 10% acetone in water and load it onto the conditioned C18 cartridge.

-

Wash the cartridge with 5 mL of 10% acetone in water to remove polar impurities.

-

Elute the strigolactones with 5 mL of 80% acetone in water.

-

Collect the eluate and evaporate the solvent under a stream of nitrogen.

-